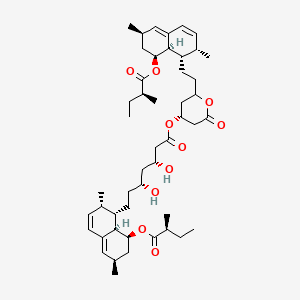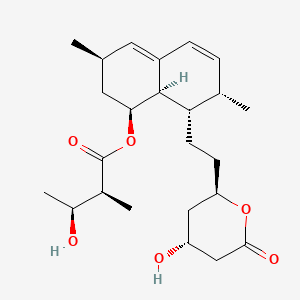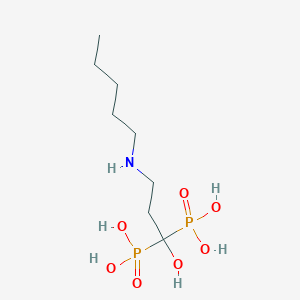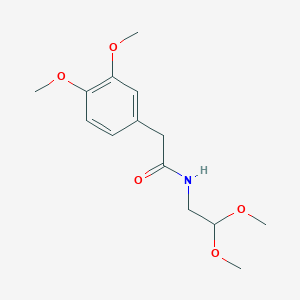
Lansoprazole N-trifuoroethyl impurity
Overview
Description
Lansoprazole N-trifuoroethyl impurity is a byproduct formed during the synthesis of Lansoprazole, a proton pump inhibitor widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. This impurity is significant in the pharmaceutical industry as it needs to be controlled and monitored to ensure the purity and efficacy of the final drug product.
Mechanism of Action
Target of Action
The primary target of Lansoprazole, from which the N-trifluoroethyl impurity is derived, is the gastric H,K-ATPase pump . This pump is responsible for secreting H+ ions into the stomach, creating an acidic environment . Lansoprazole is a proton pump inhibitor that reduces gastric acid secretion by targeting these pumps .
Mode of Action
Lansoprazole interacts with its target, the gastric H,K-ATPase pump, by irreversibly inhibiting it . This inhibition blocks the final step in gastric acid production , effectively reducing acid secretion in the stomach . The N-trifluoroethyl impurity of Lansoprazole is likely to have a similar interaction with its targets.
Biochemical Pathways
Lansoprazole’s action affects the biochemical pathway of gastric acid secretion. By inhibiting the H,K-ATPase pump, it disrupts the transport of H+ ions into the stomach, thereby reducing the acidity of the gastric environment . The N-trifluoroethyl impurity of Lansoprazole might affect similar pathways, although specific studies on this impurity are limited.
Pharmacokinetics
Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18
Result of Action
The molecular and cellular effects of Lansoprazole’s action include a decrease in gastric acid secretion, which promotes healing in ulcerative diseases and treats gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion . The N-trifluoroethyl impurity of Lansoprazole might have similar effects, but specific studies on this impurity are needed to confirm this.
Action Environment
The action of Lansoprazole and its impurities can be influenced by various environmental factors. For instance, Lansoprazole degradation is accelerated in both acidic and basic medium in water
Biochemical Analysis
Cellular Effects
Lansoprazole has been shown to have hepatoprotective effects in in vitro and in vivo rat models of acute liver injury . It also causes calcium overload in MC3T3-E1 cells leading to apoptosis . Whether Lansoprazole N-Trifluoroethyl Impurity has similar effects is yet to be determined.
Molecular Mechanism
Lansoprazole, the parent drug, inhibits the acid pump activity at the final stage of the enzyme process, reducing the acid secretion of parietal cells
Temporal Effects in Laboratory Settings
Lansoprazole degradation is accelerated in both acidic and basic medium in water . Whether Lansoprazole N-Trifluoroethyl Impurity exhibits similar stability and degradation patterns over time is yet to be explored.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Lansoprazole N-Trifluoroethyl Impurity in animal models. Lansoprazole has been shown to have hepatoprotective effects in rat models of acute liver injury , and to induce osteoporotic symptoms in mice
Metabolic Pathways
Lansoprazole is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Whether Lansoprazole N-Trifluoroethyl Impurity undergoes similar metabolic transformations is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole involves several steps, and impurities like Lansoprazole N-trifuoroethyl impurity can form during these processes. One common synthetic route involves the condensation of 2-mercapto benzimidazole with Lanso-chloro [2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride] in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized with hydrogen peroxide to produce Lansoprazole .
Industrial Production Methods
In industrial settings, the production of Lansoprazole and its impurities is carried out under controlled conditions to minimize the formation of unwanted byproducts. The process involves precise control of reaction temperatures, pH levels, and the use of high-purity reagents. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy, to ensure the purity of Lansoprazole and the acceptable levels of impurities .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole N-trifuoroethyl impurity can undergo various chemical reactions, including:
Oxidation: The impurity can be formed during the oxidation of Lanso-chloro with peracetic acid, leading to the formation of N-oxide Lanso-chloro.
Condensation: This reaction involves the combination of two molecules to form a single molecule, as seen in the formation of Lanso-sulphide from 2-mercapto benzimidazole and Lanso-chloro.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents in the synthesis of Lansoprazole and its impurities.
Bases: Sodium hydroxide is used to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions include Lanso-sulphide, N-oxide Lanso-chloro, and ultimately Lansoprazole .
Scientific Research Applications
Lansoprazole N-trifuoroethyl impurity is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Lansoprazole. It is used as a reference standard in analytical methods to ensure the quality of Lansoprazole in bulk drug and pharmaceutical dosage forms . Additionally, the impurity’s stability and degradation pathways are investigated to improve the manufacturing process and storage conditions of Lansoprazole .
Comparison with Similar Compounds
Lansoprazole N-trifuoroethyl impurity can be compared with other impurities formed during the synthesis of proton pump inhibitors, such as:
N-oxide Lansoprazole: Formed by the oxidation of Lanso-chloro with peracetic acid.
Lanso-sulphide: An intermediate in the synthesis of Lansoprazole.
These impurities share similar synthetic pathways and reaction conditions but differ in their chemical structures and properties. This compound is unique due to the presence of the trifluoroethyl group, which can influence its chemical behavior and interactions .
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFKRVSKUGJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)




